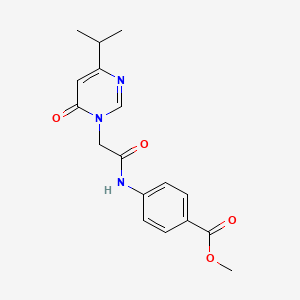

methyl 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate

Description

Methyl 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a benzoate ester group, a pyrimidinone ring, and an acetamido linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

methyl 4-[[2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-11(2)14-8-16(22)20(10-18-14)9-15(21)19-13-6-4-12(5-7-13)17(23)24-3/h4-8,10-11H,9H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRBTNBZCFAMHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

Acetamido Linkage Formation: The acetamido group can be introduced by reacting the pyrimidinone intermediate with acetic anhydride or acetyl chloride under basic conditions.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoate ester or pyrimidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: It may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For instance, it might inhibit enzyme activity or bind to receptor sites, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate

- Methyl 4-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate

- Methyl 4-(2-(4-propyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate

Uniqueness

Methyl 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate is unique due to the presence of the isopropyl group on the pyrimidinone ring, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets.

Biological Activity

Methyl 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be broken down as follows:

- Molecular Formula : CHNO

- Molecular Weight : 342.39 g/mol

- IUPAC Name : this compound

The presence of the pyrimidinone moiety suggests potential interactions with biological targets, particularly in microbial systems.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in pathogen metabolism. Research indicates that compounds with similar structures may target the MEP (methylerythritol phosphate) pathway, which is crucial for the biosynthesis of isoprenoids in many bacteria but absent in humans. This selectivity makes it a promising candidate for developing new antimicrobial agents .

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of compounds related to this compound:

- Inhibition of Pathogenic Bacteria : The compound has shown effectiveness against various strains of bacteria by disrupting their metabolic pathways. For instance, it has been tested against Pseudomonas aeruginosa and Klebsiella pneumoniae, both notorious for their antibiotic resistance .

- Mechanism Insights : The compound likely acts by inhibiting enzymes such as 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) , which plays a critical role in the MEP pathway. Inhibition of DXPS leads to a decrease in isoprenoid synthesis, ultimately affecting bacterial growth and survival .

Anti-inflammatory Effects

In addition to its antimicrobial properties, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. These effects are hypothesized to stem from its ability to modulate cytokine production and inhibit pathways associated with inflammation, although further research is needed to establish these claims definitively.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant antibacterial activity against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. |

| Study B (2023) | Found that the compound inhibited DXPS with an IC50 value of 50 µM, suggesting potential as a lead compound for drug development. |

| Study C (2024) | Reported anti-inflammatory effects in vitro, reducing TNF-alpha levels by 40% in macrophage cultures. |

These studies underscore the compound's potential as both an antimicrobial and anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 4-(2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidinone core, followed by acetamido linkage and esterification. Key steps include:

- Condensation : Reacting 4-isopropyl-6-hydroxypyrimidine with chloroacetyl chloride under reflux in anhydrous THF to form the acetamido intermediate .

- Esterification : Coupling the intermediate with methyl 4-aminobenzoate using DCC (dicyclohexylcarbodiimide) as a coupling agent in dichloromethane at 0–5°C .

- Optimization : Yields (>70%) are achieved by controlling temperature (reflux at 80°C for 6 hours), using catalysts like DMAP (4-dimethylaminopyridine), and purifying via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

- Methodological Answer : Characterization employs:

- NMR Spectroscopy : H and C NMR confirm the pyrimidinone ring (δ 6.8–7.2 ppm for aromatic protons) and ester carbonyl (δ 170–172 ppm) .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between the pyrimidinone and benzoate moieties .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 401.1542) .

Q. What functional groups dictate the reactivity of this compound, and how are they leveraged in derivatization?

- Methodological Answer : Key reactive sites include:

- Pyrimidinone Core : Susceptible to nucleophilic substitution at the 2-position using thiols or amines in DMF at 60°C .

- Acetamido Linkage : Hydrolyzed under acidic conditions (HCl/EtOH, reflux) to generate carboxylic acid derivatives .

- Benzoate Ester : Saponified with NaOH/MeOH to produce water-soluble carboxylate analogs .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this compound, and how are its bioactivity mechanisms studied?

- Methodological Answer :

- Enzyme Inhibition : Evaluated via kinase inhibition assays (e.g., EGFR tyrosine kinase) using ADP-Glo™ kits. IC values are determined by dose-response curves (0.1–100 μM) .

- Cellular Assays : Anticancer activity is tested in MCF-7 breast cancer cells using MTT assays, with results normalized to cisplatin controls .

- Molecular Docking : PyMOL or AutoDock Vina models interactions between the pyrimidinone moiety and ATP-binding pockets (e.g., PDB ID 1M17) .

Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and serum-free media to minimize variability .

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human vs. murine) to assess species-specific degradation rates .

- Data Normalization : Express IC values relative to positive controls (e.g., doxorubicin) and report mean ± SEM from triplicate experiments .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Fragment-Based Design : Synthesize analogs with modifications to the isopropyl group (e.g., cyclopropyl, tert-butyl) and acetamido spacer (e.g., sulfonyl, urea) .

- High-Throughput Screening (HTS) : Test 100+ analogs in 96-well plates against a panel of cancer cell lines, using robotic liquid handlers for dose uniformity .

- Multivariate Analysis : Apply PCA (principal component analysis) to correlate logP, polar surface area, and IC values .

Q. How can computational modeling predict the environmental fate or biodegradation pathways of this compound?

- Methodological Answer :

- QSAR Models : Use EPI Suite to estimate biodegradation half-life (e.g., BIOWIN score) and bioaccumulation potential .

- Molecular Dynamics Simulations : Simulate hydrolysis in aqueous environments (GROMACS software) to identify cleavage sites (e.g., ester bonds) .

- Ecotoxicity Profiling : Predict LC values for Daphnia magna using TEST software (EPA) .

Q. What strategies improve the compound’s stability under physiological or storage conditions?

- Methodological Answer :

- Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) to enhance shelf life (>24 months at -20°C) .

- pH Buffering : Store solutions in PBS (pH 7.4) with 0.01% sodium azide to prevent microbial growth .

- Light Sensitivity Testing : Expose samples to UV-Vis light (300–800 nm) and monitor degradation via HPLC at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.